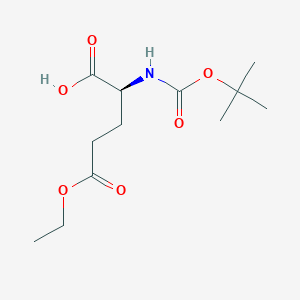
(S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of tert-butoxycarbonyl derivatives often employs similar methods but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the desired product.
化学反応の分析
Types of Reactions
(S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield amine derivatives. Substitution reactions can result in the formation of free amines or other functionalized derivatives.
科学的研究の応用
(S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
作用機序
The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group under acidic conditions, the free amine can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
類似化合物との比較
Similar Compounds
(S)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid: Similar structure but lacks the ethoxy group.
(S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid: Similar structure with a methoxy group instead of an ethoxy group.
(S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-5-oxopentanoic acid: Similar structure with a hydroxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in (S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with other molecules. This makes it a valuable compound for various applications in organic synthesis and scientific research.
生物活性
(S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid, commonly referred to as Boc-L-glutamate-5-ethyl ester, is a chiral compound with significant potential in medicinal chemistry and biochemistry. Its unique structural characteristics, including a tert-butoxycarbonyl (Boc) protecting group, an ethoxy group, and an oxo functional group, contribute to its biological activity and applications in various therapeutic contexts.
Chemical Structure and Properties
- Molecular Formula : C12H21NO6
- Molecular Weight : 275.30 g/mol
- CAS Number : 65487-73-2
The compound is classified as an amino acid derivative, which plays a crucial role in metabolic pathways and protein synthesis. The Boc group serves as a protective moiety that facilitates selective reactions during synthesis, while the ethoxy and oxo groups enhance its reactivity.
Research indicates that this compound may interact with various biological targets involved in metabolic processes. The compound's structure suggests potential interactions with enzymes and receptors critical for cellular functions.
2. Pharmacological Predictions
Computer-aided drug design tools such as PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the pharmacological effects of this compound. These predictions highlight its potential roles in:
- Metabolic Enzyme Modulation : Influencing metabolic pathways by interacting with key enzymes.
- Neurotransmitter Regulation : Potential effects on neuronal signaling pathways.
3. In Vitro Studies
In vitro assays have been conducted to evaluate the binding affinity of this compound with various biological targets. Techniques such as molecular docking simulations help elucidate its mechanism of action and therapeutic benefits.
Case Study 1: Interaction with Enzymes
A study investigated the interaction of this compound with specific metabolic enzymes. The findings indicated that the compound exhibits competitive inhibition against certain enzymes involved in amino acid metabolism, suggesting its potential for modulating metabolic disorders.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of this compound. Results demonstrated that it could reduce oxidative stress markers in neuronal cell cultures, indicating potential applications in neurodegenerative diseases.
Comparative Analysis
A comparative analysis of similar compounds reveals unique features of this compound, particularly regarding its protective groups and functional modifications.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Boc-L-glutamate | C12H21NO6 | Ethoxy group enhances solubility; Boc group protects amino functionality |
| Other Amino Acid Derivatives | Varies | Typically lack the ethoxy modification which may limit solubility or reactivity |
Applications
This compound has potential applications in:
- Drug Development : As a precursor or intermediate in synthesizing bioactive compounds.
- Nutraceuticals : Possible use as a dietary supplement due to its amino acid properties.
- Research : Valuable in studies focusing on metabolic pathways and enzyme interactions.
特性
分子式 |
C12H21NO6 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
(2S)-5-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO6/c1-5-18-9(14)7-6-8(10(15)16)13-11(17)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,17)(H,15,16)/t8-/m0/s1 |
InChIキー |
OZWIELRLNJLCDQ-QMMMGPOBSA-N |
異性体SMILES |
CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















